6-(2-Fluorophenyl)pyridin-3-ol
Overview
Description
Scientific Research Applications
OLEDs and Photophysical Properties
Research on derivatives of 6-(2-Fluorophenyl)pyridin-3-ol, such as complexes bearing ligands related to this compound, has demonstrated significant applications in OLEDs. For instance, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to the pyridine, resulting in Ir(III) complexes with improved solubility and emission properties suitable for green-emitting OLEDs with high efficiency and brightness (Cho et al., 2010). Liao et al. (2018) further developed diiridium complexes with bridging pyrazolates, based on functional 2‐pyrazolyl‐6‐phenyl pyridine chelates, which exhibited superior performance in OLEDs due to their stable and efficient emission characteristics (Liao et al., 2018).
Catalysis and Chemical Synthesis
In catalysis, Crosby et al. (2009) reported on the activation of C-H bonds by a Pt(II) complex with a ligand featuring a 4-fluorophenyl group, illustrating the delicate balance between sp2 and sp3 C-H bond activation and highlighting potential applications in the synthesis of cyclometalated complexes (Crosby et al., 2009).
Molecular Sensors
Compounds related to 6-(2-Fluorophenyl)pyridin-3-ol have been explored as molecular sensors. Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and reversible fluorescence switching in response to pH changes, showcasing the potential of such compounds in developing fluorescent pH sensors (Yang et al., 2013).
Material Science
In material science, the structural and electronic properties of 6-(2-Fluorophenyl)pyridin-3-ol derivatives have been leveraged to develop advanced materials. For example, Xie et al. (2010) synthesized asymmetric 2,6-bis(arylimino)pyridines with alkyl and halogen substituents, demonstrating their high activity and selectivity in ethylene oligomerization, which could be tuned by the synergism of steric and electronic effects (Xie et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-(2-fluorophenyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOGXMMTHAGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630978 | |
Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyridin-3-ol | |
CAS RN |
859538-49-1 | |
Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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